N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that features a furan ring, a piperidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperidine intermediate. This intermediate is then reacted with 2,4-dimethylbenzenesulfonyl chloride under basic conditions to form the final product. Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines derived from the sulfonamide group.
Substitution: Substituted benzenesulfonamides with different nucleophiles.
Scientific Research Applications
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The furan ring and piperidine moiety may interact with enzymes or receptors, modulating their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide
- N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide
Uniqueness
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,4-dimethylbenzenesulfonamide stands out due to its unique combination of a furan ring, piperidine ring, and benzenesulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-15-5-6-19(16(2)12-15)25(22,23)20-13-17-7-9-21(10-8-17)14-18-4-3-11-24-18/h3-6,11-12,17,20H,7-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWBUUILLMGJRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.